molecular formula C14H20ClNO2 B6340548 tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate CAS No. 1221341-35-0

tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate

Cat. No. B6340548
CAS RN: 1221341-35-0
M. Wt: 269.77 g/mol
InChI Key: IHNKAUUIYQVFGS-UHFFFAOYSA-N
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Description

“tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate” is a chemical compound with the linear formula C14H20O2N1Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C14H20O2N1Cl1 . The InChI key for this compound is IHNKAUUIYQVFGS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Unfortunately, the available resources do not provide more detailed physical and chemical properties.

Scientific Research Applications

Enantioselective Synthesis

The compound tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate and its derivatives are crucial in enantioselective synthesis. For instance, the enantioselective alkylation of 2-[(4-Chlorobenzyliden)amino]propanoic acid tert-butyl ester has been utilized to synthesize (R)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester, an alanine derivative. This process illustrates the compound's role in producing enantiomerically enriched molecules, fundamental in developing pharmaceuticals and fine chemicals (Shirakawa et al., 2014).

Polymer Chemistry

In polymer chemistry, derivatives of this compound, such as those involving di-tert-butyl side groups, have been synthesized to create polymers with low dielectric constants, excellent solubility, and high glass transition temperatures. These polymers, due to their unique structural features, demonstrate significant potential in electronics and materials science for their insulating properties and thermal stability (Chern et al., 2009).

Crystal and Molecular Structure Analysis

The compound's derivatives also serve as a model for studying crystal and molecular structures, offering insights into the stabilizing effects of weak intermolecular bonding. For example, the structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate highlights how specific weak intermolecular interactions can stabilize molecular conformation in the solid state, providing valuable information for designing compounds with desired physical and chemical properties (Kozioł et al., 2001).

Medicinal Chemistry

In medicinal chemistry, the synthesis of complex structures containing the this compound moiety explores its potential in creating isosteric substitutes for organic drug candidates. These studies contribute to the development of new therapeutic agents with improved efficacy and safety profiles. For instance, planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives demonstrates the compound's utility in synthesizing organometallic analogues of antibiotics (Patra et al., 2012).

Antimicrobial Agent Development

Furthermore, the synthesis of substituted phenyl azetidines as potential antimicrobial agents emphasizes the compound's role in discovering new antimicrobial compounds. These efforts are crucial in addressing the growing concern of antibiotic resistance, showcasing the compound's versatility in contributing to public health solutions (Doraswamy & Ramana, 2013).

Safety and Hazards

The safety information for “tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate” includes hazard statements H319 - H410, indicating that it can cause serious eye irritation and is very toxic to aquatic life with long-lasting effects . Precautionary statements include P264 - P273 - P280 - P337 + P313 - P391 - P501, suggesting measures to avoid exposure and environmental release, and actions to take in case of exposure .

properties

IUPAC Name

tert-butyl 3-[(4-chlorophenyl)methylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)8-9-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNKAUUIYQVFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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